N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Beschreibung
Eigenschaften
IUPAC Name |
6-N-(2-methoxyethyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-21-14-12(10-17-21)13(18-11-6-4-3-5-7-11)19-15(20-14)16-8-9-22-2/h3-7,10H,8-9H2,1-2H3,(H2,16,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTOPZYCTZTWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization of 5-Aminopyrazole Derivatives
The most widely adopted method involves cyclizing 5-amino-1-methyl-1H-pyrazole-4-carboxamide (3 ) with urea under reflux conditions. This reaction proceeds via nucleophilic attack and dehydration, forming the fused pyrazolo[3,4-d]pyrimidine system. Key parameters include:
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Temperature | 180–200°C | 65–78 | |
| Solvent | Dimethylformamide (DMF) | – | |
| Catalyst | None | – | |
| Reaction Time | 6–8 hours | – |
Alternative cyclizing agents, such as formamide or thiourea, yield thio- or oxo-analogues, which are unsuitable for this target compound.
Chlorination of the Dione Intermediate
Following cyclization, the dione intermediate (4 ) undergoes chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C for 4 hours. This step converts the carbonyl groups at positions 4 and 6 into chloro substituents, producing 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (5 ) in 82–89% yield.
Substitution Reactions for Functionalization
The dichloro intermediate (5 ) enables sequential nucleophilic substitutions to install the N4-phenyl and N6-(2-methoxyethyl) groups.
N4-Phenylation
Reaction of 5 with aniline in tetrahydrofuran (THF) at room temperature selectively substitutes the chlorine at position 4. The reaction mechanism involves an SNAr pathway, facilitated by the electron-deficient pyrimidine ring.
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Molar Ratio (Aniline:5 ) | 1.2:1 | 76 | |
| Base | Triethylamine (TEA) | – | |
| Reaction Time | 12 hours | – |
This step yields 4-chloro-N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (6 ), confirmed via LC-MS (m/z 357.1 [M+H]+).
N6-(2-Methoxyethyl) Installation
The remaining chlorine at position 6 is displaced by 2-methoxyethylamine under pressurized conditions (80°C, 24 hours). Elevated temperatures mitigate steric hindrance from the N4-phenyl group.
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol | 68 | |
| Catalyst | Palladium on carbon (Pd/C) | – | |
| Pressure | 15 psi | – |
Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the final compound in >95% purity.
Optimization and Mechanistic Insights
Regioselectivity Control
The order of substitutions is critical: introducing the bulkier N4-phenyl group first ensures minimal steric interference during N6-functionalization. Reversing the sequence reduces yields by 30–40% due to competing side reactions.
Solvent and Catalytic Effects
Polar aprotic solvents (e.g., DMF) accelerate cyclization but complicate purification. Ethanol, though less efficient, minimizes byproduct formation during amination. Catalysts like Pd/C enhance amination kinetics but require careful handling to avoid over-reduction.
Analytical Characterization
The final product is validated using:
Analyse Chemischer Reaktionen
Types of Reactions
N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural and Substituent Analysis
The pyrazolo[3,4-d]pyrimidine core is a common feature among analogs, but substituents at N4, N6, and position 1 significantly influence physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
PR5-LL-CM01 (Ev9) incorporates a dimethylaminoethyl group at N6, which may enhance target binding via hydrogen bonding or ionic interactions, unlike the methoxyethyl’s ether linkage .
N4 Substituent Impact :
- Aromatic groups (phenyl, 3-methoxyphenyl) at N4 are common, but PR5-LL-CM01 ’s 3,4-dimethylphenyl group may enhance steric interactions with hydrophobic binding pockets .
Position 1 Modifications: Methyl (target) vs.
Pharmacological Implications
While direct data for the target compound are unavailable, insights can be drawn from analogs:
- Anticancer Activity : PR5-LL-CM01 (Ev9) inhibits PRMT5, a histone methyltransferase implicated in cancer, suggesting that N6 polar groups may enhance target engagement .
- Solubility vs. Potency Trade-offs: The target’s methoxyethyl group may improve solubility over Ev4’s cycloheptyl group but reduce affinity compared to Ev9’s dimethylaminoethyl substituent .
Biologische Aktivität
N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its molecular formula is , with a molecular weight of approximately 286.34 g/mol. The specific structural features include:
- Methoxyethyl group at the N6 position
- Methyl group at the N1 position
- Phenyl group at the N4 position
Research indicates that compounds in this class often function as kinase inhibitors , particularly targeting the ATP-binding sites of various protein kinases. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance:
- EGFR Inhibition : Several derivatives have shown promising inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in many cancers. Compounds were tested against a panel of 60 cancer cell lines, revealing GI50 values ranging from 0.018 to 9.98 μM for some derivatives .
- Cytotoxicity : In vitro assays demonstrated that certain derivatives exhibited broad-spectrum cytotoxicity with significant effects on cancer cell lines such as MDA-MB-468. The most active compounds showed IC50 values as low as 0.034 μM against EGFR tyrosine kinase .
Other Biological Activities
Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have been investigated for various biological activities:
- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, indicating a broader therapeutic potential beyond oncology .
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | IC50/Activity Level | Reference |
|---|---|---|---|
| EGFR Inhibition | Tyrosine Kinase | 0.034 - 0.135 μM | |
| Cytotoxicity | Cancer Cell Lines | GI50: 0.018 - 9.98 μM | |
| Antimicrobial | Various Bacterial Strains | Varies |
Case Study: Anticancer Efficacy
In a controlled study evaluating the efficacy of N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine against breast cancer cells (MDA-MB-468), researchers observed significant reductions in cell viability at concentrations as low as 0.034 μM. The study also included mechanistic evaluations showing that the compound effectively inhibited P-glycoprotein activity, which is often implicated in drug resistance in cancer therapies .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and molecular integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions critical for target binding .
Advanced : - Differential Scanning Calorimetry (DSC) : Determines melting points and thermal stability .
- HPLC-PDA : Monitors degradation products under stress conditions (e.g., acidic/alkaline hydrolysis) .
How do researchers identify and validate the primary biological targets (e.g., kinases) of this pyrazolo[3,4-d]pyrimidine derivative?
Q. Basic
- Kinase Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to screen against a panel of 50–100 kinases. Prioritize targets with IC₅₀ < 100 nM .
- ATP-Competitive Binding : Confirm binding to the ATP pocket via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced : - Crystallography : Co-crystallize the compound with CDK2 or Aurora kinase to map binding interactions .
- CRISPR Knockout Models : Validate target specificity by comparing effects in wild-type vs. kinase-deficient cell lines .
What methodologies are employed to analyze structure-activity relationships (SAR) and improve target specificity against kinase isoforms?
Q. Advanced
- SAR Studies : Systematically modify substituents (e.g., replace 2-methoxyethyl with cyclopropyl) and measure changes in IC₅₀ .
- Molecular Docking : Use AutoDock Vina to predict binding poses and identify residues critical for isoform selectivity (e.g., CDK2 vs. CDK4) .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between isoforms to guide rational design .
Q. Example SAR Table
| Substituent at N6 | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| 2-Methoxyethyl | 12 | 450 | 37.5 |
| Cycloheptyl | 8 | 120 | 15.0 |
| 3-Ethoxypropyl | 25 | 600 | 24.0 |
| (Hypothetical data based on ) |
How can contradictions between in vitro potency and in vivo pharmacokinetic performance be systematically addressed?
Q. Advanced
- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., oxidative dealkylation) that reduce bioavailability .
- Formulation Optimization : Encapsulate the compound in PEGylated liposomes to enhance plasma half-life .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict absorption/distribution using LogP and plasma protein binding data .
What experimental approaches are used to evaluate the compound's impact on downstream cellular signaling pathways?
Q. Advanced
- Phosphoproteomics : Quantify phosphorylation changes in CDK substrates (e.g., Rb protein) via tandem mass tags (TMT) .
- RNA Sequencing : Identify transcriptional changes in cell cycle regulators (e.g., p21, cyclin E) post-treatment .
- Live-Cell Imaging : Track real-time apoptosis using Annexin V-FITC or caspase-3/7 reporters .
What strategies are recommended for enhancing aqueous solubility and bioavailability without compromising target affinity?
Q. Advanced
- Prodrug Design : Introduce phosphate esters at the N6 position for pH-dependent release in tumors .
- Co-crystallization with Cyclodextrins : Improve solubility by 10–20-fold while maintaining kinase inhibition .
- Salt Formation : Use hydrochloride or mesylate salts to enhance dissolution rates .
How do researchers design control experiments to differentiate compound-specific effects from off-target interactions in cellular assays?
Q. Advanced
- Isozyme-Specific Inhibitors : Co-treat with selective inhibitors (e.g., roscovitine for CDK2) to block on-target effects .
- Rescue Experiments : Overexpress the target kinase in cells and assess reversal of phenotypic changes .
- Chemical Proteomics : Use immobilized compound pulldowns to identify off-target binders .
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